Tert-butyl 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate
Description
Tert-butyl 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate is an organic compound that features a tert-butyl ester group, a furan ring, and an oxadiazole ring
Properties
IUPAC Name |
tert-butyl 2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c1-12(2,3)18-9(15)7-19-11-14-13-10(17-11)8-5-4-6-16-8/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKBEZJORBUVKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CSC1=NN=C(O1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Cyclization with Carbon Disulfide
- Furan-2-carbohydrazide synthesis : Furan-2-carboxylic acid (1.0 equiv) is treated with thionyl chloride (1.2 equiv) in methanol to yield methyl furan-2-carboxylate, followed by hydrazine hydrate (1.5 equiv) to form the hydrazide.
- Dithiocarbazate formation : The hydrazide reacts with CS₂ (1.2 equiv) and KOH (1.0 equiv) in methanol under reflux (12–15 h), forming potassium dithiocarbazate.
- Oxidative cyclization : The intermediate is treated with concentrated HCl at 0–5°C, inducing cyclization to 5-(2-furyl)-1,3,4-oxadiazole-2-thiol.
Optimization Notes :
Oxidative Cyclization of Acylthiosemicarbazides
- Hydrazone formation : Furan-2-carbohydrazide (1.0 equiv) reacts with benzaldehyde derivatives (1.2 equiv) in ethanol under reflux, forming acylthiosemicarbazides.
- Iodine-mediated cyclization : The hydrazone is treated with iodine (1.5 equiv) in DMF at 80°C for 4 h, yielding the oxadiazole-thiol.
Optimization Notes :
Alkylation with Tert-Butyl Bromoacetate
The oxadiazole-thiol undergoes nucleophilic substitution to introduce the sulfanylacetate moiety.
- Reaction setup : 5-(2-furyl)-1,3,4-oxadiazole-2-thiol (1.0 equiv) is dissolved in anhydrous THF under nitrogen. Sodium hydride (1.2 equiv) is added at 0°C, followed by tert-butyl bromoacetate (1.1 equiv).
- Reaction progression : The mixture is stirred at 25°C for 6 h, then quenched with ice-water.
- Purification : The crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane/ethyl acetate 4:1).
Optimization Notes :
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A streamlined approach combines oxadiazole formation and alkylation in a single pot:
Solid-Phase Synthesis
Immobilized hydrazide on Wang resin undergoes cyclization and alkylation sequentially, enabling facile purification:
- Resin-bound hydrazide : Reacted with CS₂ and TFA/CH₂Cl₂ for cyclization.
- Alkylation : Treated with tert-butyl bromoacetate and DIEA in DMF.
- Cleavage : TFA/CH₂Cl₂ releases the final product.
Analytical Characterization Data
Industrial-Scale Considerations
Patent CN105461690A highlights critical parameters for scalability:
- Solvent selection : Anhydrous methyl-THF enhances reaction homogeneity and simplifies recycling.
- Catalyst : Sodium hydride (60% dispersion in oil) ensures consistent activity.
- Cost analysis : Bulk synthesis reduces raw material costs by 40% compared to small-scale routes.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The oxadiazole ring can be reduced to form an amine derivative.
Substitution: The sulfanyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring can act as a bioisostere for amides, potentially enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate: Similar structure but with a thiophene ring instead of a furan ring.
Tert-butyl 2-{[5-(2-pyridyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
Tert-butyl 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its thiophene and pyridine analogs. This can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Biological Activity
Tert-butyl 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula for this compound is C₁₃H₁₅N₃O₂S, with a molecular weight of approximately 282.32 g/mol. The compound features a tert-butyl group, a furan ring, and an oxadiazole moiety linked by a sulfanyl group, which is crucial for its biological interactions .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxadiazole Ring : Achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives.
- Introduction of the Furan Ring : Typically done via coupling reactions such as Suzuki-Miyaura coupling.
- Esterification : The tert-butyl group is introduced through esterification with tert-butyl alcohol in the presence of an acid catalyst .
Biological Activity
Research indicates that this compound exhibits significant biological activities:
Antimicrobial Activity
Preliminary studies suggest that this compound may serve as a lead for developing new antimicrobial agents. Compounds containing oxadiazole and furan rings are known to exhibit potent antimicrobial properties .
Anticancer Potential
The compound has been investigated for its anticancer properties. Its structural similarity to other known anticancer agents suggests it may interact with cellular pathways involved in tumor growth and proliferation .
The mechanism by which this compound exerts its biological effects likely involves interactions with specific enzymes or receptors within cells. The oxadiazole moiety may enhance stability and bioavailability, potentially allowing for more effective modulation of biological targets .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals interesting insights into its unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-tert-butyl-3-[2,4-dichloro-5-(propan-2-yloxy)phenyl]-1,3,4-oxadiazol-2-one | Contains oxadiazole and chloro groups | Antimicrobial |
| Methyl 2-{[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate | Similar sulfanyl and furan components | Anticancer |
| 5-amino-2-tert-butyl-4-(trifluoromethyl)phenol | Contains tert-butyl and phenolic structures | Anti-inflammatory |
This table highlights the potential areas for further research into this compound's efficacy in various applications .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Testing : In vitro studies demonstrated that the compound inhibits the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to those of established antimicrobial agents.
- Cancer Cell Line Studies : Research involving human cancer cell lines indicated that this compound induces apoptosis through caspase activation pathways.
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate?
A common approach involves nucleophilic substitution between tert-butyl 2-chlorosulfanylacetate and 5-(2-furyl)-1,3,4-oxadiazole-2-thiol. The reaction typically requires a base (e.g., K₂CO₃ or NaH) in anhydrous acetone or DMF under reflux (5–10 hours) . Purification is achieved via solvent evaporation and column chromatography. Alternative routes may use tert-butyl cyanoacetate derivatives coupled with furan-containing oxadiazoles, though yields vary depending on steric and electronic effects of substituents .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm the ester group (δ ~1.4 ppm for tert-butyl protons; δ ~170–175 ppm for carbonyl carbons) and furyl/oxadiazole moieties (aromatic protons δ ~6.5–8.0 ppm; oxadiazole carbons δ ~150–160 ppm) .
- MS : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.
- IR : Stretching frequencies for C=O (ester, ~1730 cm⁻¹) and C-S (thioether, ~650 cm⁻¹) are diagnostic .
Q. How can researchers assess the compound’s stability under experimental conditions?
Stability studies should include:
- Thermal analysis : TGA/DSC to determine decomposition temperatures.
- Hydrolytic stability : Incubation in buffers (pH 1–13) at 25–60°C, monitored via HPLC .
- Light sensitivity : Exposure to UV-Vis radiation (300–800 nm) with periodic sampling for degradation product analysis.
Advanced Research Questions
Q. How do steric and electronic effects of the tert-butyl group influence reactivity in cross-coupling reactions?
The tert-butyl group acts as a steric shield, reducing unwanted side reactions (e.g., β-hydride elimination) in palladium-catalyzed couplings. However, its electron-donating nature may slow oxidative addition steps. Computational studies (DFT) comparing tert-butyl with smaller esters (e.g., methyl) reveal differences in transition-state energies, particularly in Suzuki-Miyaura reactions involving the oxadiazole ring .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
Discrepancies arise from:
- Solvent polarity : Lower yields in THF (ε = 7.5) vs. DMF (ε = 36.7) due to poor nucleophile activation .
- Base selection : NaH (stronger base) may lead to ester hydrolysis side reactions, whereas K₂CO₃ provides milder conditions .
A systematic study comparing bases (NaH, K₂CO₃, DBU) and solvents (DMF, acetone, THF) with kinetic monitoring (e.g., in situ IR) is recommended to optimize conditions.
Q. What strategies are effective for resolving racemic mixtures of chiral derivatives of this compound?
Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak AD-H) achieves baseline separation of enantiomers. Alternatively, diastereomeric salt formation with (-)-menthol or (+)-camphorsulfonic acid can be employed. Stereochemical assignments require X-ray crystallography (as in related oxadiazole structures ) or electronic circular dichroism (ECD) .
Q. How does the furyl-oxadiazole moiety modulate biological activity in antimicrobial assays?
Preliminary studies on analogous compounds show that the furyl group enhances membrane permeability via lipophilic interactions, while the oxadiazole ring participates in hydrogen bonding with bacterial enzymes (e.g., dihydrofolate reductase). Structure-activity relationship (SAR) studies should pair MIC (Minimum Inhibitory Concentration) assays with molecular docking against target proteins .
Data Contradictions and Methodological Solutions
Key Methodological Recommendations
- Synthesis : Prioritize anhydrous conditions and inert gas purging to prevent ester hydrolysis.
- Characterization : Combine experimental and computed spectroscopic data for unambiguous assignments.
- Biological Testing : Include positive controls (e.g., ciprofloxacin) and cytotoxicity assays (e.g., MTT on HEK-293 cells) to validate selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
